molecular formula C16H9ClN2OS3 B2472089 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 923441-71-8

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2472089
CAS No.: 923441-71-8
M. Wt: 376.89
InChI Key: QINUNXDHSMONBL-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted thiophenes.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential antibacterial and antifungal activities.

    Medicine: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide
  • N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
  • N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct chemical and biological properties. The combination of these moieties in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS3/c17-13-6-5-12(22-13)14(20)19-15-9(7-8-21-15)16-18-10-3-1-2-4-11(10)23-16/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINUNXDHSMONBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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